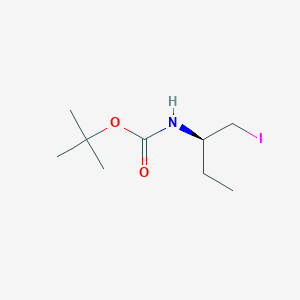
(R)-tert-Butyl (1-iodobutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl (1-iodobutan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely utilized in various fields due to their chemical stability and ability to modulate biological properties. This compound, specifically, is known for its applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-iodobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with ®-1-iodobutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of ®-tert-Butyl (1-iodobutan-2-yl)carbamate follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process involves techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (1-iodobutan-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding butyl carbamate.
Oxidation Reactions: Oxidation can lead to the formation of iodinated by-products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in solvents like DMF or THF.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
The major products formed from these reactions include various substituted carbamates, reduced carbamates, and oxidized iodinated compounds.
Scientific Research Applications
®-tert-Butyl (1-iodobutan-2-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Utilized in the study of enzyme interactions and inhibition.
Industrial Applications: Employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (1-iodobutan-2-yl)carbamate involves its interaction with biological targets through its carbamate moiety. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Butyl iodide (1-iodobutane): An iodo derivative of butane used as an alkylating agent.
Iodopropynyl butylcarbamate: A water-soluble preservative used in various industries.
Uniqueness
®-tert-Butyl (1-iodobutan-2-yl)carbamate is unique due to its specific structure, which combines the properties of both carbamates and iodinated compounds. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry.
Biological Activity
(R)-tert-Butyl (1-iodobutan-2-yl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including antimicrobial properties, metabolic stability, and interactions with biological targets.
- Molecular Formula : C₉H₁₈N₂O₂I
- Molecular Weight : 290.15 g/mol
- CAS Number : 122734-32-1
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various carbamate derivatives, including those with tert-butyl groups. The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.
-
Mechanism of Action :
- Cationic polymers derived from carbamate structures can interact with the negatively charged components of bacterial membranes, leading to increased permeability and cell lysis .
- The phenolic groups in certain derivatives are suggested to mediate antimicrobial activity through reactive oxygen species (ROS) generation, which causes oxidative damage to microbial cells .
-
Case Studies :
- In vitro tests have demonstrated that compounds similar to this compound exhibit significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.
- A study reported that a related compound showed an IC50 value indicating effective inhibition against these bacteria, suggesting potential for therapeutic applications .
Metabolic Stability and Biotransformation
The metabolic stability of this compound is crucial for its efficacy and safety as a pharmaceutical agent.
-
Metabolic Pathways :
- Research indicates that compounds containing tert-butyl groups are metabolized primarily through oxidative pathways involving cytochrome P450 enzymes. This can lead to the formation of alcohol derivatives which may retain or lose biological activity .
- A comparative study showed that replacing the tert-butyl group with other moieties could enhance metabolic stability without significantly compromising biological activity .
- In Vitro Studies :
Summary of Research Findings
Properties
Molecular Formula |
C9H18INO2 |
|---|---|
Molecular Weight |
299.15 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-iodobutan-2-yl]carbamate |
InChI |
InChI=1S/C9H18INO2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)/t7-/m1/s1 |
InChI Key |
BOMZZPKYLGOCKD-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@H](CI)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(CI)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















